![molecular formula C21H23N5O B11255933 N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)butyramide](/img/structure/B11255933.png)
N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)butyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)butyramide is an organic compound belonging to the class of aromatic anilides These compounds are characterized by the presence of an anilide group, where the carboxamide group is substituted with an aromatic group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)butyramide typically involves multiple steps, starting from acyclic starting materials. One common route involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the reaction of benzylidene acetones with ammonium thiocyanates, followed by ring closure and aromatization.
Introduction of the phenylamino group: This step involves the substitution of the pyrimidine ring with a phenylamino group, often using suitable amines under specific conditions.
Formation of the butyramide group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)butyramide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield corresponding amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)butyramide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)butyramide involves its interaction with molecular targets and pathways. It exerts its effects by binding to DNA, thereby altering DNA replication and inhibiting the growth of tumor cells. This compound also inhibits angiogenesis, which is crucial for tumor growth and metastasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: This compound shares a similar pyrimidine structure and has been studied for its anticancer properties.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has shown antimicrobial and antiproliferative activities.
Uniqueness
N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)butyramide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit angiogenesis and induce DNA cleavage sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C21H23N5O |
---|---|
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]butanamide |
InChI |
InChI=1S/C21H23N5O/c1-3-7-20(27)24-17-10-12-18(13-11-17)25-21-22-15(2)14-19(26-21)23-16-8-5-4-6-9-16/h4-6,8-14H,3,7H2,1-2H3,(H,24,27)(H2,22,23,25,26) |
InChI-Schlüssel |
AGUZPBORJSMLQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC2=NC(=CC(=N2)NC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.